molecular formula C22H21NO6S B6524254 methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate CAS No. 477326-37-7

methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate

Cat. No.: B6524254
CAS No.: 477326-37-7
M. Wt: 427.5 g/mol
InChI Key: NSLCGYQJDQYTDA-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate is a thiophene-based derivative featuring a methyl ester at position 2, a phenyl group at position 5, and a 3,4,5-trimethoxybenzamido substituent at position 3 of the thiophene ring (Fig. 1). The phenyl and ester groups contribute to its lipophilicity, which may influence pharmacokinetic properties like membrane permeability.

Properties

IUPAC Name

methyl 5-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S/c1-26-16-10-14(11-17(27-2)19(16)28-3)21(24)23-15-12-18(13-8-6-5-7-9-13)30-20(15)22(25)29-4/h5-12H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLCGYQJDQYTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 5-phenylthiophene-2-carboxylic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP)[_{{{CITATION{{{_2{2- 2-Methyl-5-phenyl-1- (3,4,5-trimethoxyphenyl)-1 - MDPI. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carbonyl group can be reduced to an alcohol.

  • Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst like iron (III) bromide (FeBr3).

Major Products Formed:

  • Oxidation: Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate sulfoxide or sulfone.

  • Reduction: this compound alcohol.

  • Substitution: Brominated derivatives of the phenyl group.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties . Its ability to modulate biological pathways makes it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its interactions with cellular targets suggest it could be used in the treatment of diseases such as cancer and inflammation.

Industry: In industry, this compound can be used in the development of new materials, particularly in the field of polymer chemistry. Its unique structure allows for the creation of novel polymers with desirable properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines. The anticancer properties may involve the induction of apoptosis in cancer cells.

Molecular Targets and Pathways:

  • Antioxidant: Scavenging of free radicals.

  • Anti-inflammatory: Inhibition of pro-inflammatory cytokines.

  • Anticancer: Induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate vary in core scaffolds, substituent positions, and functional groups. Below is a detailed comparison:

Structural Analogues on Thiophene Scaffolds

Compound Name Core Structure Substituents Key Differences Potential Implications References
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate Thiophene - C3: Amino
- C5: 3-Methoxyphenyl
Lacks 3,4,5-trimethoxybenzamido group; amino instead of benzamido at C3 Reduced steric bulk; altered electronic properties may affect target binding
Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate Thiophene - C2: 3,4,5-Trimethoxybenzamido
- C3: Methyl ester
- C4: Methyl
- C5: Diethylcarbamoyl
Substituent positions shifted; additional methyl and carbamoyl groups Increased steric hindrance at C4/C5; diethylcarbamoyl may enhance solubility or alter bioactivity
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate Benzo[b]thiophene - C2: Ester
- C3: Methyl
- C4/C7: Oxo groups
Benzo[b]thiophene core with fused benzene ring; oxo groups increase polarity Lower lipophilicity; potential for different reactivity (e.g., hydrogen bonding)

Compounds with 3,4,5-Trimethoxybenzamido Substituents

Compound Name Scaffold Substituents Key Similarities Potential Bioactivity References
Methyl 5-(3-nitroguanidino)-2-(3,4,5-trimethoxybenzamido)pentanoate (4v) Pentanoate - 3,4,5-Trimethoxybenzamido
- Nitroguanidino group
Shared benzamido group; linear chain instead of thiophene Possible enzyme inhibition (e.g., aminopeptidase N)
(2-Oxo-4-vinyltetrahydrofuran-3-yl)(3,4,5-trimethoxyphenyl)methyl thiophene-2-carboxylate Thiophene + tetrahydrofuran - 3,4,5-Trimethoxyphenylmethyl
- Tetrahydrofuran ring
Similar thiophene ester; fused tetrahydrofuran adds rigidity Enhanced conformational stability for target interaction

Research Findings and Data Tables

Table 1: Melting Points and Spectral Data of Analogues

Compound Melting Point (°C) IR (cm⁻¹) NMR (δH) References
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate 174–178 1774, 1721 1.11 (t, J=7.3 Hz), 2.23 (s), 7.25–7.45 (m)
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 153–156 1777, 1715 1.40 (t, J=7.3), 2.30 (s)
Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate Discontinued (no data) N/A N/A

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